molecular formula C9H9ClFNO B1602504 2-chloro-N-(2-fluorobenzyl)acetamide CAS No. 895367-63-2

2-chloro-N-(2-fluorobenzyl)acetamide

Cat. No.: B1602504
CAS No.: 895367-63-2
M. Wt: 201.62 g/mol
InChI Key: XOVDAXFGBGURQF-UHFFFAOYSA-N
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Description

2-chloro-N-(2-fluorobenzyl)acetamide is an organic compound with the molecular formula C9H9ClFNO It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro and 2-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-fluorobenzyl)acetamide typically involves the reaction of 2-fluorobenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-fluorobenzylamine+chloroacetyl chlorideThis compound+HCl\text{2-fluorobenzylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-fluorobenzylamine+chloroacetyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-fluorobenzyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as 2-fluorobenzylamine derivatives.

    Oxidation: Products include corresponding oxides or carboxylic acids.

    Reduction: Products include amines or other reduced derivatives.

Scientific Research Applications

2-chloro-N-(2-fluorobenzyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-fluorobenzyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-fluorobenzyl)acetamide
  • 2-chloro-N-(3-fluorobenzyl)acetamide
  • 2-chloro-N-(2-chlorobenzyl)acetamide

Uniqueness

2-chloro-N-(2-fluorobenzyl)acetamide is unique due to the specific positioning of the fluorine atom on the benzyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.

Properties

IUPAC Name

2-chloro-N-[(2-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c10-5-9(13)12-6-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVDAXFGBGURQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585347
Record name 2-Chloro-N-[(2-fluorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895367-63-2
Record name 2-Chloro-N-[(2-fluorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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